4-Butylcyclohexanol

Description

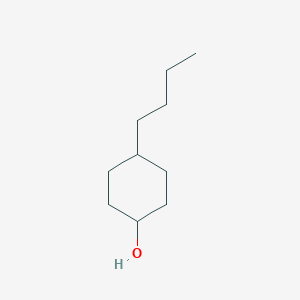

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-9-5-7-10(11)8-6-9/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUANGSLQWFBVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048204 | |

| Record name | 4-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70568-60-4 | |

| Record name | 4-Butylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Butylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-butylcyclohexanol, a versatile organic compound with applications in various scientific fields. This document is intended to serve as a detailed resource, presenting data in a structured format, outlining experimental methodologies, and visualizing key processes.

Physical Properties

This compound is a white crystalline solid at room temperature.[1] It is a derivative of cyclohexanol (B46403) with a butyl group attached to the fourth carbon of the cyclohexane (B81311) ring.[1] This substitution significantly influences its physical and chemical characteristics.[1] The properties of this compound can vary depending on the isomeric form, primarily the cis and trans isomers.

Data Presentation: Physical Properties of this compound

| Property | Value (Mixture of Isomers) | Value (cis-isomer) | Value (trans-isomer) |

| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol |

| Appearance | White crystalline powder or granules | White to almost white powder to crystal | White crystals |

| Melting Point | 62-70 °C | 80.0 to 84.0 °C[2] | 77.0 to 81.0 °C[3] |

| Boiling Point | 110-115 °C at 15 mmHg | 214.2 °C at 760 mmHg[4] | 214.2 °C at 760 mmHg[5] |

| Density | ~0.914 g/cm³[1] | 0.9 ± 0.1 g/cm³[4] | 0.92 g/cm³[5] |

| Water Solubility | < 1 g/L at 20 °C[6][7] | Insoluble | Insoluble |

| Organic Solvent Solubility | Good solubility in ethanol, acetone, and chloroform[1] | Soluble in alcohol | Soluble in alcohol |

Chemical Properties and Reactivity

This compound exhibits typical reactions of a secondary alcohol, such as oxidation and esterification. The hydrophobic nature of the butyl group makes it less soluble in water but more soluble in organic solvents.[1] It is utilized as an intermediate in the synthesis of various chemicals.[1]

Experimental Protocols

Synthesis of trans-4-tert-Butylcyclohexanol

A detailed and reliable method for the synthesis of the trans-isomer is provided by Organic Syntheses. The procedure involves the reduction of 4-tert-butylcyclohexanone.

Diagram of Synthesis and Purification Workflow for trans-4-tert-Butylcyclohexanol

Caption: Workflow for the synthesis and purification of trans-4-tert-Butylcyclohexanol.

Determination of Melting Point

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.

Procedure:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or a micro boiling point method.

Micro Boiling Point Procedure:

-

A small amount of liquid this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in a suitable bath.

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

Procedure:

-

Approximately 20-30 mg of this compound is placed in a small test tube.

-

About 1 mL of the solvent (e.g., water, ethanol, acetone) is added.

-

The mixture is agitated vigorously for 1-2 minutes.

-

The mixture is observed to determine if the solid has dissolved completely. If it has, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble. For more quantitative measurements, known masses of the solute and solvent are used, and the point of saturation is determined.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants can be used to distinguish between the cis and trans isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the O-H and C-O stretching vibrations of the alcohol functional group, as well as C-H stretching and bending vibrations of the cyclohexane ring and butyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum can be used to confirm the molecular formula and to gain insights into the structure of the molecule.

Note: For detailed spectral data, please refer to publicly available databases such as the NIST WebBook or PubChem.

References

An In-depth Technical Guide to 4-tert-Butylcyclohexanol

This guide provides a comprehensive overview of 4-tert-butylcyclohexanol (B146172), a significant organic compound utilized in various industrial and research applications. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and synthesis.

Chemical Identity and Molecular Structure

4-tert-Butylcyclohexanol is a secondary alcohol characterized by a cyclohexanol (B46403) ring substituted with a tert-butyl group at the fourth carbon position.[1][2] This substitution is pivotal to its chemical and physical properties.[2] The compound exists as two geometric isomers: cis and trans, depending on the orientation of the hydroxyl group relative to the tert-butyl group.

The general CAS Number for a mixture of cis and trans isomers is 98-52-2.[3][4][5][6] The individual isomers have distinct CAS Numbers.

Molecular Formula: C₁₀H₂₀O[1][3][4][7]

Molecular Weight: 156.27 g/mol [1][3][4][7]

The molecular structure of the cis and trans isomers is depicted below:

-

cis-4-tert-Butylcyclohexanol: The hydroxyl (-OH) group and the tert-butyl group are on the same side of the cyclohexane (B81311) ring.

-

trans-4-tert-Butylcyclohexanol: The hydroxyl (-OH) group and the tert-butyl group are on opposite sides of the cyclohexane ring.

Physicochemical Properties

The physical and chemical properties of 4-tert-butylcyclohexanol and its isomers are summarized in the table below. These properties are crucial for its application in various fields, including the fragrance industry and as a chemical intermediate.[1][8]

| Property | Value | Isomer | Reference |

| CAS Number | 98-52-2 | Mixture of isomers | [1][3][4][5][6] |

| 937-05-3 | cis | [5][7][9][10] | |

| 21862-63-5 | trans | [5][11][12] | |

| Appearance | White crystalline powder or chunks | Mixture of isomers | [1] |

| Boiling Point | 224 - 228 °C | Mixture of isomers | [1] |

| Melting Point | 82 - 83.5 °C | cis | [13] |

| 82.5 - 83 °C | trans | [14] | |

| 77.0 - 81.0 °C | trans | [11] | |

| Solubility | Limited in water; Soluble in organic solvents like ethanol (B145695), acetone, and chloroform. | Both isomers | [2][12] |

| Purity | >98.0% (GC) | cis | [10] |

| >95.0% (GC) | trans | [11] |

Experimental Protocols

Detailed methodologies for the synthesis of cis and trans-4-tert-butylcyclohexanol are presented below. These protocols are adapted from established organic synthesis procedures.

This procedure details the preparation of the trans isomer through the reduction of 4-tert-butylcyclohexanone (B146137).[14]

-

Preparation of the Reducing Agent: Prepare a "mixed hydride" solution.

-

Reaction Setup: Add a solution of 77.2 g (0.5 mole) of 4-t-butylcyclohexanone in 500 ml of dry ether to the mixed hydride solution. The addition should be slow enough to maintain a gentle reflux.

-

Reduction: After the addition is complete (approximately 45-60 minutes), reflux the reaction mixture for an additional 2 hours to ensure the reduction is complete.

-

Quenching: Destroy the excess hydride by adding 10 ml of dry t-butanol and reflux for another 30 minutes.

-

Work-up: Cool the reaction mixture in an ice bath and decompose it by the successive addition of 100 ml of water and 250 ml of 10% aqueous sulfuric acid.

-

Extraction: Separate the ethereal layer and extract the aqueous layer once with 150 ml of ether.

-

Purification: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate (B86663). The product can be further purified by crystallization.

This protocol describes the stereoselective synthesis of the cis isomer using a specific catalyst.[13]

-

Catalyst Preparation: Prepare a solution of 4.0 g (0.012 mole) of iridium tetrachloride in 4.5 ml of concentrated hydrochloric acid. Add 180 ml of water followed by 52 g (0.42 mole) of trimethyl phosphite.

-

Reaction Mixture: Add the catalyst solution to a solution of 30.8 g (0.200 mole) of 4-tert-butylcyclohexanone in 635 ml of 2-propanol in a flask equipped with a reflux condenser.

-

Hydrogenation: Heat the solution at reflux for 48 hours. The progress of the reaction can be monitored by gas chromatography.

-

Solvent Removal: Remove the 2-propanol using a rotary evaporator.

-

Extraction: Dilute the remaining solution with 250 ml of water and extract with four 150-ml portions of diethyl ether.

-

Purification: Combine the ether extracts, wash with two 100-ml portions of water, dry over magnesium sulfate or potassium carbonate, and concentrate on a rotary evaporator to yield the crude product.

-

Recrystallization: Recrystallize the crude product from 40% aqueous ethanol to obtain highly pure cis-4-tert-butylcyclohexanol.[13]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis of trans-4-tert-Butylcyclohexanol.

Caption: Workflow for the synthesis of cis-4-tert-Butylcyclohexanol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemwhat.com [chemwhat.com]

- 4. scbt.com [scbt.com]

- 5. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-tert-Butylcyclohexanol, 99%, mixture of isomers | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. 4-tert-butyl Cyclohexanol (98-52-2) | Trusted Bulk Distributer [chemicalbull.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. cis-4-tert-Butylcyclohexanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. trans-4-tert-Butylcyclohexanol | 21862-63-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. TRANS-4-TERT-BUTYLCYCLOHEXANOL | 21862-63-5 [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 4-Butylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-butylcyclohexanol, a key intermediate in various chemical syntheses. Due to the extensive availability of high-quality data for its close structural analog, 4-tert-butylcyclohexanol, this document will utilize its spectroscopic data as a representative example for the 4-alkylcyclohexanol class. The principles and methodologies described herein are directly applicable to the analysis of this compound.

This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both the cis and trans isomers of 4-tert-butylcyclohexanol. Detailed experimental protocols for acquiring these spectra are also provided to aid researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the cis and trans isomers of 4-tert-butylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for cis- and trans-4-tert-Butylcyclohexanol (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (cis isomer) | Assignment (trans isomer) |

| ~4.03 | Multiplet | 1H | H-1 (axial) | - |

| ~3.51 | Multiplet | 1H | - | H-1 (equatorial) |

| 1.20-2.20 | Multiplet | 9H | Cyclohexyl H | Cyclohexyl H |

| 0.86 | Singlet | 9H | tert-butyl H | tert-butyl H |

Table 2: ¹³C NMR Spectroscopic Data for cis- and trans-4-tert-Butylcyclohexanol (CDCl₃)

| Chemical Shift (ppm) | Assignment (cis isomer) | Assignment (trans isomer) |

| ~65.0 | C-1 | ~71.0 |

| ~48.0 | C-4 | ~47.0 |

| ~35.0 | C-2, C-6 | ~32.0 |

| ~32.5 | C(CH₃)₃ | ~32.0 |

| ~27.5 | C(CH₃)₃ | ~27.5 |

| ~25.0 | C-3, C-5 | ~21.0 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-tert-Butylcyclohexanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1060 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for 4-tert-Butylcyclohexanol

| m/z | Relative Intensity | Assignment |

| 156 | Low | [M]⁺ (Molecular Ion) |

| 141 | Moderate | [M - CH₃]⁺ |

| 99 | High | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is often employed to simplify the spectrum and improve signal-to-noise.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase correction and baseline correction are applied. The chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Samples: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solid Samples: A small amount of the solid is ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.

-

-

Instrument Setup: A background spectrum of the empty sample holder (or salt plates) is recorded.

-

Data Acquisition: The sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated components then enter the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a common technique where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

The Solubility Profile of 4-tert-Butylcyclohexanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-tert-butylcyclohexanol (B146172), a key intermediate in various industrial applications, including pharmaceuticals and fragrances. Understanding its solubility is critical for process development, formulation, and quality control. This document outlines available solubility data, details established experimental protocols for solubility determination, and explores a relevant signaling pathway where this compound plays a role.

Executive Summary

4-tert-Butylcyclohexanol is a white crystalline solid that exhibits a hydrophobic nature due to its bulky tert-butyl group.[1] This structural feature dictates its solubility profile, rendering it sparingly soluble in aqueous solutions but readily soluble in a range of common organic solvents.[1][2] This guide provides both qualitative and quantitative solubility data to aid researchers in solvent selection and experimental design. Furthermore, standardized methodologies for solubility determination are presented to ensure data reproducibility. A key biological interaction of 4-tert-butylcyclohexanol as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist is also detailed, highlighting its relevance in drug development for conditions such as sensitive skin.

Solubility Data

The solubility of 4-tert-butylcyclohexanol is a critical parameter for its application in synthesis and formulation. The following table summarizes the available quantitative and qualitative solubility data in various solvents.

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | < 1 g/L | 20 |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Good Solubility | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Good Solubility | Not Specified |

| Chloroform | CHCl₃ | Non-polar | Good Solubility | Not Specified |

| Ether | (C₂H₅)₂O | Non-polar | Soluble | Not Specified |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in scientific research. The following are detailed methodologies for key experiments to ascertain the solubility of compounds like 4-tert-butylcyclohexanol.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the filtered solution is then determined.

Detailed Methodology:

-

Preparation: To a series of vials, add a pre-weighed excess amount of 4-tert-butylcyclohexanol to a known volume of the selected organic solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Agitate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. The sample should be immediately filtered through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) that has been pre-saturated with the solution to minimize adsorption of the solute.

-

Analysis: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of 4-tert-butylcyclohexanol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

OECD Guideline 105: Water Solubility

For determining solubility in aqueous media, the OECD Guideline 105 provides a standardized approach.

Principle: This guideline describes two primary methods: the Column Elution Method for substances with low solubility (< 10⁻² g/L) and the Flask Method for those with higher solubility. Given that 4-tert-butylcyclohexanol's water solubility is in the range of < 1 g/L, the Flask Method is appropriate.

Detailed Methodology (Flask Method):

-

Preliminary Test: A preliminary test is conducted to determine the approximate solubility and the time required to reach saturation.

-

Main Test: A sufficient amount of 4-tert-butylcyclohexanol is stirred in water at a constant temperature (e.g., 20 °C) for a period determined in the preliminary test (at least 24 hours).

-

Saturation Confirmation: The concentration of the solute is measured at different time intervals (e.g., 24, 48, and 72 hours) until three successive measurements do not differ by more than 5%, indicating that equilibrium has been reached.

-

Centrifugation and Analysis: The saturated solution is centrifuged at a defined speed and temperature to separate the undissolved solid. The concentration of 4-tert-butylcyclohexanol in the clear supernatant is then determined by a suitable analytical method.

Signaling Pathway: 4-tert-Butylcyclohexanol as a TRPV1 Antagonist

In the context of drug development, particularly for dermatology and pain management, 4-tert-butylcyclohexanol has been identified as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[3] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is activated by various stimuli, including heat, low pH, and capsaicin (B1668287) (the pungent compound in chili peppers), leading to the sensation of pain and burning.

Mechanism of Action:

By acting as a competitive antagonist, trans-4-tert-butylcyclohexanol binds to the TRPV1 receptor, preventing its activation by agonists like capsaicin. This inhibition of the TRPV1 channel blocks the influx of cations (primarily Ca²⁺ and Na⁺) into the neuron. Consequently, the depolarization of the neuron and the subsequent transmission of pain signals to the central nervous system are prevented. This mechanism underlies the soothing and anti-irritant properties of 4-tert-butylcyclohexanol, making it a valuable ingredient in formulations for sensitive skin.[3]

References

The Synthesis of 4-Butylcyclohexanol from p-tert-Butylphenol: A Multi-Step Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of p-tert-butylphenol, a readily available industrial feedstock, into 4-butylcyclohexanol represents a significant synthetic challenge involving both the modification of an alkyl substituent and the saturation of an aromatic ring. A direct, single-step conversion is not chemically feasible. This technical guide outlines a robust and chemically sound three-step synthetic pathway designed for researchers and drug development professionals. The proposed route involves: 1) Acid-catalyzed dealkylation of p-tert-butylphenol to yield phenol (B47542); 2) Friedel-Crafts alkylation of phenol to produce the key intermediate, p-butylphenol; and 3) Catalytic hydrogenation of p-butylphenol to afford the target molecule, this compound. This document provides a thorough review of the underlying chemistry, detailed experimental protocols for each stage, and a comparative analysis of catalytic systems for the critical hydrogenation step.

Introduction

4-Alkylcyclohexanols are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and materials. Their specific stereoisomers (cis/trans) can impart distinct properties to final products, making stereoselective synthesis a key area of research. While p-tert-butylphenol is an economical starting material, the steric bulk and stability of the tert-butyl group, combined with the aromaticity of the phenol ring, necessitate a strategic, multi-step approach to arrive at 4-n-butylcyclohexanol.

This whitepaper details a logical and efficient synthetic pathway, breaking down the complex transformation into three manageable and well-documented stages. By leveraging established methodologies for dealkylation, Friedel-Crafts reactions, and catalytic hydrogenation, this guide provides the technical foundation for the successful laboratory-scale synthesis of this compound.

Caption: Overall synthetic workflow from p-tert-butylphenol.

Step 1: Dealkylation of p-tert-Butylphenol to Phenol

The initial step involves the removal of the tert-butyl group from the aromatic ring. This is an acid-catalyzed elimination reaction, often referred to as dealkylation or debutylation. The reaction proceeds by protonation of the aromatic ring, followed by the departure of the stable tert-butyl carbocation, which subsequently deprotonates to form isobutylene (B52900) gas. This retro-Friedel-Crafts reaction is driven forward by the removal of the gaseous isobutylene byproduct.

Strong acids such as sulfuric acid or solid acid catalysts like zeolites (e.g., H-ZSM-5) are effective for this transformation.[1][2][3] The use of a minimal amount of a liquid acid catalyst like H₂SO₄ allows for a continuous process with high yields.[3]

Experimental Protocol: Continuous Acid-Catalyzed Dealkylation

This protocol is adapted from methodologies for the dealkylation of tert-alkyl substituted cresols, which follows the same chemical principle.[3]

-

Reactor Setup: A reaction vessel suitable for high-temperature continuous operation is charged with a starting volume of a high-boiling point solvent (e.g., m- or p-cresol, or the product phenol itself) to constitute 50-90% of the initial reaction mass.

-

Catalyst Introduction: Concentrated (96-98%) sulfuric acid is added as the catalyst, with the amount kept below 0.1% by weight of the feed product. A preferred range is 0.005% to 0.05% by weight.[3]

-

Reaction Conditions: The reaction mixture is heated to an internal temperature of 180°C to 220°C under a pressure of 0.5 to 1.5 bar.[3]

-

Feed and Product Removal: Molten p-tert-butylphenol is continuously fed into the reactor. Simultaneously, the product phenol (boiling point: 181.7°C) and the isobutylene gas are continuously removed. Phenol is collected via distillation, while the isobutylene is vented or captured.

-

Process Monitoring: The reaction is monitored by analyzing the composition of the distilled product to ensure complete conversion of the starting material. The feed rate is adjusted to maintain a steady state within the reactor.

Step 2: Friedel-Crafts Alkylation of Phenol to p-Butylphenol

With phenol as the substrate, the next step is to introduce a linear butyl group. This is achieved via a Friedel-Crafts alkylation. The choice of alkylating agent and catalyst is critical to favor the formation of the desired para-substituted product (p-butylphenol) and minimize ortho-substitution and polyalkylation. While classic Lewis acids like AlCl₃ can be used, they often coordinate with the phenolic oxygen, deactivating the catalyst and reducing yields.[4][5]

Modern approaches often utilize solid acid catalysts such as modified clays (B1170129) (e.g., Fe-bentonite), zeolites, or acidic resins, which offer improved selectivity, easier separation, and are more environmentally benign.[6][7] Tert-butanol is a common alkylating agent for introducing a tert-butyl group, and by analogy, 1-butanol (B46404) can be used for the n-butyl group, although 1-butene (B85601) or 1-bromobutane (B133212) are also viable agents.[8][9]

Experimental Protocol: Solid Acid-Catalyzed Alkylation

This protocol is based on the alkylation of phenol using an alcohol over a modified clay catalyst in a batch process.[6]

-

Catalyst Preparation: Prepare or procure a solid acid catalyst, such as an iron-exchanged bentonite (B74815) clay (Fe-bentonite).

-

Reactor Charging: To a batch reactor equipped with a magnetic stirrer and reflux condenser, add phenol, the Fe-bentonite catalyst, and the alkylating agent, 1-butanol. A typical molar ratio of phenol to 1-butanol would be in the range of 1:2 to 1:5.[7]

-

Reaction Conditions: Heat the mixture to a temperature between 80°C and 120°C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots over time and analyzing them by Gas Chromatography (GC) to determine the conversion of phenol and the selectivity for p-butylphenol. A typical reaction time is several hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solid catalyst is removed by filtration.

-

Purification: The filtrate is then subjected to distillation under reduced pressure to separate the unreacted starting materials, the desired p-butylphenol product, and any ortho- or di-alkylated byproducts.

Step 3: Catalytic Hydrogenation of p-Butylphenol

The final step is the hydrogenation of the aromatic ring of p-butylphenol to yield this compound. This reaction is typically carried out using hydrogen gas under pressure in the presence of a heterogeneous metal catalyst.[10] The choice of catalyst, support, solvent, and reaction conditions significantly influences the reaction rate, yield, and the stereoselectivity (the ratio of cis to trans isomers) of the final product.[11] Commonly employed catalysts include Group VIII metals like Ruthenium, Rhodium, Palladium, and Nickel on supports such as carbon, alumina, or silica.[10][12][13]

Caption: Detailed reaction pathway for the synthesis of this compound.

Data Presentation: Catalytic Hydrogenation of Alkylphenols

The following table summarizes various catalytic systems and conditions for the hydrogenation of p-tert-butylphenol, which serves as a close analogue for the hydrogenation of p-butylphenol.

| Catalyst | Support | Substrate | Temp. (°C) | H₂ Pressure (bar) | Solvent | Conversion (%) | Product(s) | Ref. |

| 1.3% Ru-Ni | rGO | p-tert-Butylphenol | 80 | 15 | Isopropyl Alcohol | >99 | 4-tert-Butylcyclohexanol | [12] |

| 5% Ru | Carbon | p-tert-Butylphenol | 74-93 | 70-120 | Not specified | High | 4-tert-Butylcyclohexanol (66% cis) | [10] |

| Ru | Al₂O₃ | p-tert-Butylphenol | Not specified | 300 | Not specified | High | 4-tert-Butylcyclohexanol (cis favored) | [10] |

| 1% Pt | SiO₂ | p-tert-Butylphenol | 137-217 | ~1 (gas phase) | None (gas phase) | Variable | 4-t-Butylcyclohexanol & ketone | [11] |

| Pd | γ-Al₂O₃ | p-Cresol | Ambient | Ambient | Not specified | 85 | 4-Methylcyclohexanone (>93% sel.) | [13][14] |

| 20% Ni | CNT | Phenol Derivatives | 220-240 | No external H₂* | Isopropanol (B130326) | >95 | Corresponding cyclohexanols | [15] |

Note: This system uses isopropanol as a hydrogen source in a transfer hydrogenation reaction.

Experimental Protocol: Hydrogenation using a Ruthenium Catalyst

This protocol is a representative procedure for the hydrogenation of an alkylphenol using a supported ruthenium catalyst.[10][12]

-

Reactor Charging: A high-pressure autoclave reactor is charged with p-butylphenol (1.0 eq), the catalyst (e.g., 5% Ru on Carbon, ~5 mol%), and a suitable solvent such as isopropyl alcohol (IPA) or cyclohexane.[12]

-

Sealing and Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen gas.

-

Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 15-100 bar). The reaction mixture is heated to the target temperature (e.g., 80-150°C) and stirred vigorously to ensure efficient gas-liquid-solid mixing.

-

Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. The reaction is considered complete when hydrogen uptake ceases.

-

Workup: After completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

-

Purification: The reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst. The solvent is then removed from the filtrate using a rotary evaporator. The crude product can be purified further by distillation under reduced pressure or recrystallization to yield pure this compound. The cis/trans isomer ratio can be determined by GC or NMR analysis.

Conclusion

The synthesis of this compound from p-tert-butylphenol is a strategically demanding but achievable process for skilled researchers. The proposed three-step pathway—dealkylation, alkylation, and hydrogenation—provides a reliable and scalable route to the target compound. Each step is supported by established chemical principles and can be optimized for yield and selectivity. The critical hydrogenation step offers a range of catalytic options, allowing for the potential tuning of the final product's stereochemical composition. This guide provides the necessary technical framework and detailed protocols to enable professionals in drug development and chemical synthesis to successfully navigate this valuable transformation.

References

- 1. US2676191A - Dealkylation of 2,5-tert. alkylphenol compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US4150243A - Process for the dealkylation of tert.-alkyl substituted phenols - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. dl.begellhouse.com [dl.begellhouse.com]

- 7. ijarse.com [ijarse.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents [patents.google.com]

- 11. nacatsoc.org [nacatsoc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

Stereochemistry of 4-alkylcyclohexanols

An In-depth Technical Guide to the Stereochemistry of 4-Alkylcyclohexanols

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical and conformational properties of substituted cyclohexanes are fundamental concepts in organic chemistry with significant implications in medicinal chemistry and materials science. 4-Alkylcyclohexanols serve as ideal models for studying the interplay of steric and electronic effects that govern molecular geometry and reactivity. This technical guide provides a comprehensive overview of the stereochemistry of 4-alkylcyclohexanols, focusing on conformational analysis, synthetic methodologies, and spectroscopic characterization. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to offer a thorough resource for professionals in the field.

Introduction to Stereoisomerism in 4-Alkylcyclohexanols

Cyclohexane (B81311) and its derivatives are not planar molecules; they predominantly adopt a low-energy "chair" conformation to minimize angle and torsional strain.[1] In 4-alkylcyclohexanols, the presence of two substituents on the cyclohexane ring—an alkyl group at C4 and a hydroxyl group at C1—gives rise to stereoisomerism. These stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, are classified as cis and trans isomers.

-

Cis Isomer: Both the alkyl group and the hydroxyl group are on the same face of the cyclohexane ring (both pointing up or both pointing down).

-

Trans Isomer: The alkyl group and the hydroxyl group are on opposite faces of the ring (one pointing up and one pointing down).

The therapeutic efficacy and physical properties of a molecule are often dictated by its three-dimensional structure. Therefore, a profound understanding of the stereochemistry of these compounds is crucial for applications such as drug design and the synthesis of liquid crystals.[2]

Conformational Analysis

The stability of the cis and trans isomers is determined by the conformational preferences of the alkyl and hydroxyl substituents in the chair conformation. In a chair conformation, each carbon atom has one axial bond (perpendicular to the ring's plane) and one equatorial bond (in the plane of the ring).[3][1] Through a process known as a "ring flip," one chair conformation can interconvert into another, causing all axial bonds to become equatorial and vice versa.[1]

Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[4] The energetic cost of a substituent occupying an axial position is quantified by its A-value , which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations for a monosubstituted cyclohexane.[5][6] A larger A-value signifies a greater preference for the equatorial position.[5][6]

For 4-alkylcyclohexanols, the most stable conformation is the one where the substituent with the larger A-value occupies an equatorial position.[5]

-

Trans Isomer: Can exist in a diequatorial conformation or a diaxial conformation. The diequatorial form is significantly more stable.

-

Cis Isomer: One substituent must be axial and the other equatorial. The conformation where the bulkier group (larger A-value) is equatorial will be favored.

Quantitative Conformational Data

The A-values for various substituents are critical for predicting the most stable conformation.

| Substituent | A-value (kcal/mol) |

| -OH | 0.87 - 0.88[6][7] |

| -CH₃ (Methyl) | 1.74[5][7] |

| -CH₂CH₃ (Ethyl) | 1.77 - 1.79[6][7] |

| -CH(CH₃)₂ (Isopropyl) | 2.15 - 2.25[6][7] |

| -C(CH₃)₃ (tert-Butyl) | ~5.0[5] |

Synthesis and Stereochemical Control

The most common synthetic route to 4-alkylcyclohexanols is the reduction of the corresponding 4-alkylcyclohexanone. The stereochemical outcome of this reaction (the cis:trans product ratio) is highly dependent on the steric bulk of the reducing agent and the alkyl group.

-

Small, unhindered hydride reagents (e.g., NaBH₄) can approach the carbonyl from either the axial or equatorial face. Axial attack leads to the cis product (equatorial -OH), while equatorial attack yields the trans product (axial -OH). For less hindered ketones, axial attack is often favored, leading to a higher proportion of the cis alcohol.

-

Bulky, sterically hindered hydride reagents (e.g., L-selectride) preferentially attack from the less hindered equatorial face, leading to a higher proportion of the trans product (axial -OH).

Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone (B146137)

This protocol describes a standard laboratory procedure for the synthesis of 4-tert-butylcyclohexanol (B146172) isomers.

-

Reaction Setup: Dissolve 4-tert-butylcyclohexanone (1.0 eq) in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.

-

Reduction: Slowly add sodium borohydride (B1222165) (NaBH₄, 1.1 eq) to the cooled solution in small portions over 15 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Carefully add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

-

Analysis: Analyze the crude product using ¹H NMR spectroscopy or Gas Chromatography (GC) to determine the cis:trans isomer ratio.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of 4-alkylcyclohexanols.[7][8] The chemical shift and coupling constants of the proton at C1 (the carbon bearing the -OH group) are particularly diagnostic.

-

Chemical Shift: The C1-proton exhibits a different chemical shift depending on its orientation.

-

Axial Proton: Resonates further upfield (lower ppm value) because it is shielded by the C3 and C5 axial protons.

-

Equatorial Proton: Resonates further downfield (higher ppm value).

-

-

Coupling Constants (J-values): The width of the C1-proton signal reveals its coupling to adjacent protons. An axial proton has large couplings to the two adjacent axial protons (J_ax-ax, typically 8-12 Hz), resulting in a wide multiplet. An equatorial proton has smaller couplings (J_eq-ax and J_eq-eq, typically 2-5 Hz), resulting in a narrower multiplet.

Characteristic ¹H NMR Data

The following table summarizes the typical chemical shifts for the C1-proton in 4-tert-butylcyclohexanol, a common model compound.

| Isomer | -OH Orientation | C1-H Orientation | C1-H Chemical Shift (δ, ppm) | Signal Appearance |

| cis | Equatorial | Axial | ~3.5 | Broad multiplet (large J_ax-ax) |

| trans | Axial | Equatorial | ~4.0 | Narrow multiplet (small J_eq-ax, J_eq-eq) |

Experimental Protocol: NMR Analysis for Isomer Ratio Determination

-

Sample Preparation: Accurately weigh a sample of the crude product mixture (10-20 mg) and dissolve it in a deuterated solvent (e.g., 0.7 mL of CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) time (e.g., 5-7 times the longest T1) to allow for full relaxation of all protons, which is crucial for accurate integration.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integration: Integrate the distinct signals corresponding to the C1-proton of the cis and trans isomers.

-

Ratio Calculation: The ratio of the integrals for the two signals is directly proportional to the molar ratio of the isomers in the mixture.

-

% cis = [Integral(cis C1-H) / (Integral(cis C1-H) + Integral(trans C1-H))] x 100

-

% trans = [Integral(trans C1-H) / (Integral(cis C1-H) + Integral(trans C1-H))] x 100

-

Conclusion

The stereochemistry of 4-alkylcyclohexanols is governed by the principles of conformational analysis, where substituents preferentially occupy the sterically less hindered equatorial position. The energetic preferences, quantified by A-values, allow for the prediction of the most stable conformer for both cis and trans isomers. Synthesis via ketone reduction provides a practical route to these compounds, with the stereochemical outcome being tunable through the choice of reducing agent. Finally, ¹H NMR spectroscopy offers a definitive method for structural elucidation and quantitative analysis, relying on the distinct chemical shifts and coupling patterns of the axial and equatorial protons at the C1 position. This guide provides the foundational knowledge and practical protocols essential for professionals working with these and related cyclic systems.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The Soothing Power Within: A Technical Guide to the Biological Activity of 4-Butylcyclohexanol and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylcyclohexanol, particularly its trans isomer, has emerged as a significant molecule in the fields of dermatology and sensory science. Renowned for its potent soothing and anti-inflammatory properties, this compound and its analogues are gaining increasing attention for their therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of this compound and its related compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Core Biological Activity: Modulation of Sensory Receptors

The primary mechanism underlying the soothing effect of 4-tert-butylcyclohexanol (B146172) is its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by a variety of noxious stimuli, including heat, acid, and pungent compounds like capsaicin (B1668287) from chili peppers. Over-activation of TRPV1 is a key factor in the sensation of burning, stinging, and itching associated with sensitive skin.

Quantitative Efficacy of 4-tert-Butylcyclohexanol as a TRPV1 Antagonist

In vitro studies have quantified the inhibitory effect of 4-tert-butylcyclohexanol on TRPV1 activation.

| Compound | Assay System | Agonist | IC50 Value | Reference |

| trans-4-tert-Butylcyclohexanol | HEK293 cells expressing hTRPV1 | Capsaicin | 34 ± 5 µM | [1][2] |

| trans-4-tert-Butylcyclohexanol | Oocytes expressing hTRPV1 | Capsaicin | 34 ± 5 µM | [1] |

In Vivo Efficacy in Reducing Skin Sensitivity

Clinical studies have demonstrated the significant efficacy of formulations containing 4-t-butylcyclohexanol in mitigating symptoms of sensitive skin.

| Study | Formulation | Condition | Key Findings | Reference |

| Split-face, capsaicin-induced stinging test | Cream with 4-t-butylcyclohexanol | Capsaicin-induced stinging | Significantly lower burning/stinging scores at 1 and 2 minutes post-application compared to a comparator product. | [3][4] |

| Clinical study on subjects with sensitive skin | Cream and balm with 4-t-butylcyclohexanol | General skin sensitivity | Application of the cream and balm decreased stinging scores by 65% and 41%, respectively, after 21 days. | [5] |

| Clinical study on subjects with sensitive skin prone to redness and rosacea | Skin care product with trans-4-t-butylcyclohexanol and Licochalcone A | Sensitive skin, redness, rosacea | Significant improvement in all symptoms of sensitive skin and rosacea after 4 weeks of application. | [6] |

Anti-Inflammatory Activity: Beyond Sensory Perception

In addition to its direct effects on sensory neurons, 4-tert-butylcyclohexanol and its analogues exhibit anti-inflammatory properties. This is often achieved through the modulation of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade and the production of pro-inflammatory mediators like Prostaglandin E2 (PGE2).

Inhibition of NF-κB Signaling

Licochalcone A, a compound often formulated with 4-t-butylcyclohexanol, is a potent inhibitor of the NF-κB pathway.[1][7]

| Compound | Cell Line | Stimulus | Effect | Reference |

| Licochalcone A | RAW264.7 cells, primary macrophages | LPS | Remarkably inhibited LPS-induced NO production, and TNFα and MCP-1 expression. | [7] |

| Licochalcone A | HCT116 cells | - | Inhibited the Akt/NF-κB signaling pathway. | [8] |

Reduction of Prostaglandin E2 Secretion

Licochalcone A has also been shown to significantly decrease the secretion of PGE2, a key mediator of inflammation and pain.[1]

Analogues of this compound and Their Diverse Biological Activities

Research into analogues of this compound has revealed a broader spectrum of biological activities, including antimicrobial and insecticidal effects.

Antibacterial and Antifungal Activity

Derivatives of 4-tert-butylcyclohexanone (B146137) have demonstrated notable antibacterial activity.

| Compound | Bacterial Strains | Activity | Reference |

| Ethyl (4-tert-butylcyclohexylidene)acetate | Bacillus subtilis, Staphylococcus aureus | Strong bacteriostatic effect | [9] |

| 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Strong bacteriostatic effect against Gram-positive strains and limited growth of E. coli. | [9] |

Insecticidal Activity

Certain cyclohexane (B81311) derivatives have been patented for their insecticidal properties.[10] While specific quantitative data from open literature is limited, this highlights a promising area for further research and development.

Experimental Protocols

A comprehensive understanding of the biological activity of these compounds necessitates a detailed examination of the experimental methods employed.

TRPV1 Activation Assay in HEK293 Cells

This assay is fundamental for determining the antagonistic activity of compounds against the TRPV1 receptor.

Principle: Genetically engineered Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are used. Activation of TRPV1 by an agonist (e.g., capsaicin) leads to an influx of calcium ions (Ca2+). This influx can be measured using a fluorescent calcium indicator. An antagonist will inhibit this calcium influx in a dose-dependent manner.

Detailed Protocol:

-

Cell Culture: Maintain HEK293-hTRPV1 cells in DMEM/F12 medium supplemented with 10% FBS and a selection antibiotic (e.g., Geneticin) to ensure the continued expression of the TRPV1 channel.[11]

-

Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Loading with Calcium Indicator: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) for a specified time at 37°C.[11][12]

-

Compound Incubation: Wash the cells to remove excess dye. Add the test compound (e.g., 4-tert-butylcyclohexanol) at various concentrations and incubate for a predetermined period.

-

Agonist Stimulation and Signal Detection: Place the plate in a fluorescence microplate reader (e.g., FLIPRTETRA®).[11] Add a known concentration of a TRPV1 agonist (e.g., capsaicin).

-

Data Analysis: Measure the change in fluorescence intensity over time. The inhibitory effect of the test compound is calculated as a percentage of the response seen with the agonist alone. The IC50 value is then determined by fitting the data to a dose-response curve.

NF-κB Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to NF-κB activity.

Detailed Protocol:

-

Cell Line: Use a cell line stably transfected with an NF-κB reporter construct (e.g., THP-1 cells).[13]

-

Cell Seeding: Seed the reporter cells into a 96-well white, opaque plate.

-

Compound Treatment: Treat the cells with the test compound for a specified duration.

-

Stimulation: Induce NF-κB activation by adding a stimulant such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[13]

-

Lysis and Luciferase Assay: After the incubation period, lyse the cells and add a luciferase substrate (e.g., ONE-Step™ Luciferase Assay System).[13]

-

Signal Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: The change in luciferase activity in the presence of the test compound relative to the stimulated control indicates the compound's effect on NF-κB signaling.

Prostaglandin E2 (PGE2) ELISA

This is a competitive immunoassay for the quantitative determination of PGE2 in biological samples.

Principle: PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on a microplate. The amount of bound enzyme-labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample.

Detailed Protocol:

-

Sample Preparation: Collect cell culture supernatants or other biological fluids. Samples may require dilution with the provided assay buffer.

-

Assay Procedure:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the PGE2-enzyme conjugate to each well.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PGE2 in the samples by interpolating from the standard curve.[9][14][15][16][17]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

TRPV1 Signaling Pathway in Sensory Neurons

Caption: TRPV1 activation by noxious stimuli and its inhibition by 4-tert-butylcyclohexanol.

NF-κB Signaling Pathway in Inflammation

References

- 1. Effective treatment for sensitive skin: 4-t-butylcyclohexanol and licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of skin calming effects of cosmetic products containing 4-t-butylcyclohexanol or acetyl dipeptide-1 cetyl ester on capsaicin-induced facial stinging in volunteers with sensitive skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical studies in Chinese subjects investigating the tolerance and soothing efficacy of a cream and balm containing 4-t-butylcyclohexanol on the sensitivity of facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and Tolerability of a Cosmetic Skin Care Product With Trans-4-t-butylcyclohexanol and Licochalcone A in Subjects With Sensitive Skin Prone to Redness and Rosacea - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 7. Licochalcone A significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Licochalcone A Inhibits Proliferation and Metastasis of Colon Cancer by Regulating miR-1270/ADAM9/Akt/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.elabscience.com [file.elabscience.com]

- 10. EP0395422B1 - Cyclohexane derivatives, its salts and uses as insecticides - Google Patents [patents.google.com]

- 11. moleculardevices.com [moleculardevices.com]

- 12. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. elkbiotech.com [elkbiotech.com]

- 15. raybiotech.com [raybiotech.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]

4-Butylcyclohexanol: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylcyclohexanol, a substituted cyclohexanol (B46403) derivative, serves as a crucial intermediate and building block in a wide array of organic syntheses. Its unique structural features, including the presence of a bulky butyl group and the stereoisomerism of the hydroxyl group (cis and trans), significantly influence its physical and chemical properties, making it a versatile component in various applications. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, key reactions, and applications, with a particular emphasis on its role in the fragrance and pharmaceutical industries. All quantitative data is presented in structured tables, and detailed experimental protocols for key transformations are provided.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature with a characteristic mild, woody, and floral scent.[1] The cis and trans isomers exhibit differences in their physical properties due to the orientation of the hydroxyl group relative to the bulky tert-butyl group, which locks the cyclohexane (B81311) ring in a specific conformation. This steric hindrance affects properties like melting point, boiling point, and chromatographic behavior.[2][3]

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | cis-4-tert-Butylcyclohexanol | trans-4-tert-Butylcyclohexanol | Mixture (cis/trans) |

| CAS Number | 937-05-3[4] | 21862-63-5[5] | 98-52-2[6][7] |

| Molecular Formula | C₁₀H₂₀O[4] | C₁₀H₂₀O | C₁₀H₂₀O[6] |

| Molecular Weight | 156.27 g/mol [4][5] | 156.27 g/mol [5] | 156.27 g/mol [6] |

| Appearance | White solid[8] | White solid[9] | White crystalline powder or chunks[10] |

| Melting Point | 83 °C[4] | 82.5–83 °C[9] | 60-69 °C[7] |

| Boiling Point | 214.2 °C at 760 mmHg[4] | Not specified | 110-115 °C at 15 mmHg[7] |

| Density | 0.9 g/cm³[4] | Not specified | Not specified |

| Solubility | Limited in water; soluble in organic solvents like ethanol (B145695), acetone (B3395972), and chloroform.[5] | Limited in water; soluble in organic solvents.[5] | Limited in water; soluble in organic solvents.[5] |

Synthesis of this compound

The synthesis of this compound isomers typically starts from 4-tert-butylcyclohexanone (B146137), which can be prepared by the oxidation of a mixture of 4-tert-butylcyclohexanol (B146172) isomers.[11] The stereochemical outcome of the reduction of 4-tert-butylcyclohexanone is highly dependent on the reducing agent and reaction conditions.

Synthesis of trans-4-tert-Butylcyclohexanol

The trans isomer is thermodynamically more stable and can be obtained as the major product through equilibration.[9] A common method involves the reduction of 4-tert-butylcyclohexanone with a "mixed hydride" reagent followed by equilibration.[9]

Experimental Protocol: Synthesis of trans-4-tert-Butylcyclohexanol [9]

Materials:

-

4-t-butylcyclohexanone (77.2 g, 0.5 mole)

-

Lithium aluminum hydride

-

Aluminum chloride

-

Dry ether (500 ml)

-

Dry t-butanol (10 ml)

-

10% aqueous sulfuric acid (250 ml)

-

Anhydrous magnesium sulfate (B86663)

-

Petroleum ether (b.p. 60–70°)

Procedure:

-

Prepare a "mixed hydride" solution by adding an ethereal solution of aluminum chloride to a slurry of lithium aluminum hydride in ether.

-

Slowly add a solution of 4-t-butylcyclohexanone in dry ether to the "mixed hydride" solution to maintain gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 2 hours.

-

Destroy the excess hydride by adding dry t-butanol and reflux for an additional 30 minutes.

-

To equilibrate the product, add a small amount of 4-t-butylcyclohexanone (3 g) and reflux for another 4 hours.

-

Cool the reaction mixture in an ice bath and decompose it by the successive addition of water (100 ml) and 10% aqueous sulfuric acid (250 ml).

-

Separate the ethereal layer and extract the aqueous layer with ether.

-

Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the ether by distillation.

-

Dissolve the crude product in hot petroleum ether and cool to crystallize.

-

Collect the crystals by filtration to yield trans-4-t-butylcyclohexanol.

Yield: 73-78%[9] Purity: Approximately 99.3% trans isomer[9]

Synthesis of cis-4-tert-Butylcyclohexanol

The synthesis of the cis isomer, the less stable axial alcohol, requires stereoselective reducing agents that favor attack from the less hindered equatorial face of the ketone.[8] A notable method utilizes an iridium catalyst.[8]

Experimental Protocol: Synthesis of cis-4-tert-Butylcyclohexanol [8]

Materials:

-

4-tert-butylcyclohexanone (30.8 g, 0.200 mole)

-

Iridium tetrachloride (4.0 g, 0.012 mole)

-

Concentrated hydrochloric acid (4.5 ml)

-

Trimethyl phosphite (B83602) (52 g, 0.42 mole)

-

2-Propanol (635 ml)

-

Diethyl ether

-

Magnesium sulfate or potassium carbonate

Procedure:

-

Prepare the catalyst solution by adding water and then trimethyl phosphite to a solution of iridium tetrachloride in concentrated hydrochloric acid.

-

Add this catalyst solution to a solution of 4-tert-butylcyclohexanone in 2-propanol.

-

Heat the mixture at reflux for 48 hours.

-

Remove the 2-propanol using a rotary evaporator.

-

Dilute the remaining solution with water and extract with diethyl ether.

-

Wash the combined ether extracts with water, dry over magnesium sulfate or potassium carbonate, and concentrate on a rotary evaporator to yield the crude product.

-

Recrystallize from 40% aqueous ethanol to obtain pure cis-4-tert-butylcyclohexanol.

Yield: 93-99% (crude), 75-87% (after recrystallization)[8] Purity: 95.8–96.2% cis-alcohol (crude), >99% (after recrystallization)[8]

Key Reactions of this compound

This compound, as a secondary alcohol, undergoes a variety of characteristic reactions, including oxidation and esterification. These transformations are pivotal for its application as a building block.

Oxidation to 4-tert-Butylcyclohexanone

The oxidation of 4-tert-butylcyclohexanol to the corresponding ketone is a fundamental transformation. Various oxidizing agents can be employed, including sodium hypochlorite (B82951) (bleach) in the presence of acetic acid, which is considered a "green" chemistry approach.[12][13]

Experimental Protocol: Oxidation using Sodium Hypochlorite [12][13]

Materials:

-

4-tert-butylcyclohexanol (1.00 g, 6.4 mmol)

-

Glacial acetic acid (1.5 mL)

-

Reagent-grade acetone (~20 mL)

-

8.25% aqueous sodium hypochlorite (bleach) solution (~10 mL)

-

Saturated aqueous sodium bisulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 4-tert-butylcyclohexanol in glacial acetic acid and acetone in an Erlenmeyer flask.

-

Slowly add the sodium hypochlorite solution while stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidizing agent by adding saturated aqueous sodium bisulfite solution.

-

Neutralize the acetic acid by carefully adding saturated aqueous sodium bicarbonate solution.

-

Extract the product into diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain 4-tert-butylcyclohexanone.

Esterification

Esterification of this compound, particularly with acetic anhydride (B1165640) or acetic acid, yields 4-tert-butylcyclohexyl acetate (B1210297), a highly valued fragrance ingredient. The cis isomer of the acetate is particularly preferred for its intense woody and floral scent.[14]

Applications of this compound

The unique properties of this compound and its derivatives make them valuable in several industries.

Fragrance and Perfumery

This is a primary application area. 4-tert-Butylcyclohexanol itself has a woody and camphor-like scent and is used in various perfume compositions and personal care products to add warmth and depth.[1][15] Its ester, 4-tert-butylcyclohexyl acetate, is even more widely used as a fragrance ingredient.[6][14] The global market for 4-tert-butylcyclohexanol is significantly driven by the increasing demand for fragrances.[16]

Chemical Intermediate

This compound serves as a versatile intermediate in the synthesis of more complex molecules.[5] Its hydroxyl group can be readily functionalized, and the bulky butyl group can direct the stereochemistry of subsequent reactions. This makes it a useful starting material in the synthesis of pharmaceuticals and other fine chemicals.[10]

Other Industrial Applications

It is also used as a high-performance solvent in coatings and adhesives and in the manufacturing of surfactants, emulsifiers, and polymers through esterification and etherification reactions.[1]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Caption: Synthesis of cis and trans-4-tert-Butylcyclohexanol.

Caption: Key reactions of 4-tert-Butylcyclohexanol.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. The ability to selectively synthesize its cis and trans isomers allows for fine-tuning of molecular properties for specific applications. Its primary role in the fragrance industry, coupled with its growing use as a chemical intermediate for pharmaceuticals and other specialty chemicals, underscores its significance. The synthetic routes and reactions detailed in this guide provide a solid foundation for researchers and professionals working with this versatile molecule. Further research into novel catalytic systems for stereoselective synthesis and the exploration of new applications will continue to expand the utility of this compound in the chemical sciences.

References

- 1. 4-tert-butyl Cyclohexanol (98-52-2) | Trusted Bulk Distributer [chemicalbull.com]

- 2. homework.study.com [homework.study.com]

- 3. brainly.com [brainly.com]

- 4. cis-4-tert-Butylcyclohexanol | CAS#:937-05-3 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemimpex.com [chemimpex.com]

- 11. 4-tert-Butylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 12. studylib.net [studylib.net]

- 13. chegg.com [chegg.com]

- 14. US20100204524A1 - Method for the preparation of cis-4-tert-butylcyclohexanol - Google Patents [patents.google.com]

- 15. cosmileeurope.eu [cosmileeurope.eu]

- 16. dataintelo.com [dataintelo.com]

Conformational Analysis of Cis- and Trans-4-tert-Butylcyclohexanol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of cis- and trans-4-tert-butylcyclohexanol. The presence of a bulky tert-butyl group profoundly influences the conformational equilibrium of the cyclohexane (B81311) ring, making these isomers classic examples for studying steric effects and stereochemistry. Understanding these principles is crucial in drug development, where the three-dimensional structure of a molecule dictates its pharmacological activity.

Core Principles: The Anancomeric Effect

The conformational analysis of substituted cyclohexanes is dominated by the principle that substituents prefer to occupy the more spacious equatorial position to minimize steric strain. This steric hindrance, primarily from 1,3-diaxial interactions, is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.

The tert-butyl group possesses a very large A-value, effectively "locking" the cyclohexane ring into a single, dominant chair conformation where the tert-butyl group is equatorial.[1][2] This phenomenon, known as the anancomeric effect, simplifies the conformational analysis of 4-tert-butylcyclohexanol (B146172) isomers, as the ring flip to a conformation with an axial tert-butyl group is energetically highly unfavorable.[1][2]

Conformational Equilibria

Due to the powerful anancomeric effect of the tert-butyl group, the conformational landscape of both cis- and trans-4-tert-butylcyclohexanol is simplified to a single predominant chair conformation for each.

trans-4-tert-Butylcyclohexanol

In the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation places both the large tert-butyl group and the hydroxyl group in equatorial positions. This arrangement minimizes steric strain, resulting in a highly stable diequatorial conformer. The alternative diaxial conformer would introduce significant 1,3-diaxial interactions for both substituents, making it energetically prohibitive.

cis-4-tert-Butylcyclohexanol

For the cis isomer, the substituents are on the same side of the ring. To accommodate the bulky tert-butyl group in the equatorial position, the hydroxyl group is forced into the axial position.[3][4] While an axial hydroxyl group introduces some steric strain, it is significantly less destabilizing than an axial tert-butyl group would be. Therefore, the dominant conformation is the one with an equatorial tert-butyl group and an axial hydroxyl group.[3][4]

Quantitative Conformational Analysis

The relative stabilities of the conformers can be quantified using A-values. These values are additive and can be used to estimate the energy difference between the two chair conformations of a disubstituted cyclohexane.

| Substituent | A-value (kcal/mol) |

| -tert-Butyl | ~4.9[1] |

| -OH | ~0.87[1] |

Table 1: A-values for tert-Butyl and Hydroxyl Substituents.

For trans-4-tert-butylcyclohexanol , the diequatorial conformer has no significant 1,3-diaxial interactions and is the ground state. The diaxial conformer would have a strain energy of approximately 4.9 + 0.87 = 5.77 kcal/mol, making it virtually unpopulated at room temperature.

For cis-4-tert-butylcyclohexanol , the conformer with the equatorial tert-butyl group and axial hydroxyl group has a strain energy associated with the axial -OH group, which is approximately 0.87 kcal/mol. The flipped conformation, with an axial tert-butyl group and an equatorial hydroxyl group, would have a much higher strain energy of approximately 4.9 kcal/mol. The energy difference (ΔG°) between these two conformations is therefore approximately 4.9 - 0.87 = 4.03 kcal/mol.

Experimental Protocols

Synthesis of cis- and trans-4-tert-Butylcyclohexanol

A common method for the synthesis of 4-tert-butylcyclohexanol isomers is the reduction of 4-tert-butylcyclohexanone (B146137). The stereochemical outcome of the reduction can be controlled by the choice of reducing agent.

-

Synthesis of trans-4-tert-Butylcyclohexanol (Predominantly):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylcyclohexanone in methanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (B1222165) (NaBH₄) portion-wise. The smaller hydride donor attacks preferentially from the axial direction to avoid steric hindrance with the axial hydrogens at C-2 and C-6, leading to the formation of the equatorial alcohol, which is the trans product.

-

Workup: After the reaction is complete (monitored by TLC), neutralize the excess NaBH₄ by the slow addition of dilute hydrochloric acid. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

Purification: The resulting mixture of isomers can be purified by column chromatography or recrystallization to isolate the trans isomer.

-

-

Synthesis of cis-4-tert-Butylcyclohexanol (Predominantly):

-

Reaction Setup: Similar to the trans synthesis, dissolve 4-tert-butylcyclohexanone in a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Reduction: Employ a bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®). The bulky reagent approaches the carbonyl from the less sterically hindered equatorial face, delivering the hydride to form the axial alcohol, which is the cis product.

-

Workup and Purification: The workup and purification procedures are similar to those for the trans isomer.

-

¹H NMR Spectroscopy for Conformational Assignment